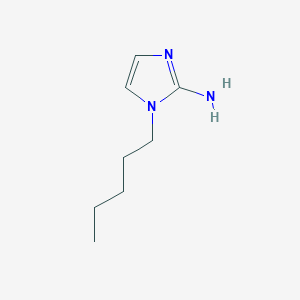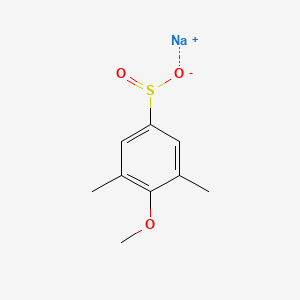![molecular formula C10H13NO3S B13218543 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid is an organic compound that belongs to the class of acetic acids. This compound is characterized by the presence of an ethyl(imino)oxo-lambda6-sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with ethylamine to form 4-ethylaminophenylacetone. This intermediate is then subjected to oxidation using hydrogen peroxide in the presence of a catalyst to yield this compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same synthetic route as described above but is optimized for large-scale production with enhanced safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and pain. The ethyl(imino)oxo-lambda6-sulfanyl group plays a crucial role in binding to the active sites of these enzymes, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[Methyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
- 2-{4-[Propyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
- 2-{4-[Butyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
Uniqueness
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid is unique due to its specific ethyl(imino)oxo-lambda6-sulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative exhibits a balanced combination of hydrophobicity and steric effects, making it more effective in certain applications.
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
2-[4-(ethylsulfonimidoyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-15(11,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Clave InChI |
QZFLFWQIAVSSBB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=N)(=O)C1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



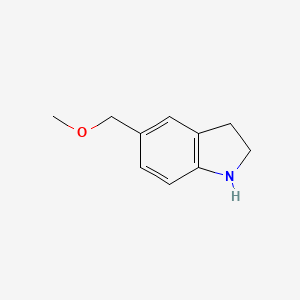


![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

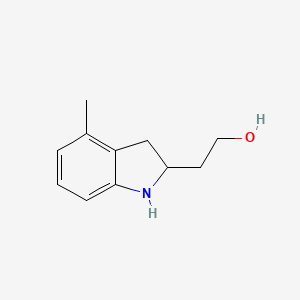
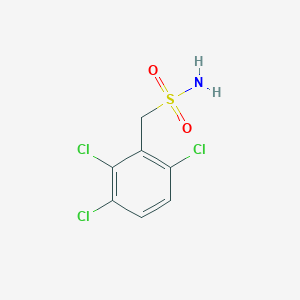
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
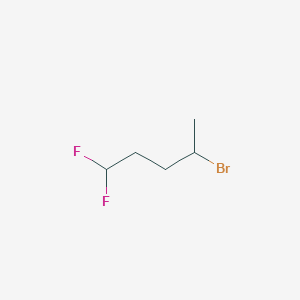
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)

